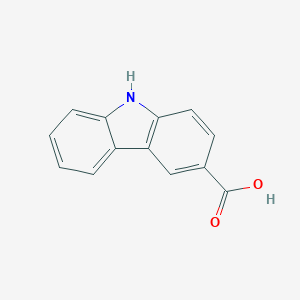

9H-Carbazole-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRJWXGXZKPSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389976 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-17-7 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Analysis of Carbazole-Based Carboxylic Acids: A Technical Guide

Disclaimer: Despite a comprehensive search, specific, publicly available ¹H and ¹³C NMR spectral data for 9H-Carbazole-3-carboxylic acid could not be located. The following guide presents detailed NMR data and experimental protocols for the closely related compound, 9H-Carbazole-3,6-dicarboxylic acid . This information is provided to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar carbazole scaffolds. The structural similarity between these compounds makes the provided data a useful proxy for understanding the spectroscopic characteristics of this class of molecules.

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 9H-Carbazole-3,6-dicarboxylic acid, intended for researchers, scientists, and professionals in drug development. The guide includes structured data tables for easy comparison, detailed experimental protocols, and a visualization of the molecular structure of the requested this compound.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 9H-Carbazole-3,6-dicarboxylic acid.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ), Multiplicity, and Coupling Constants (J) for 9H-Carbazole-3,6-dicarboxylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-7 | 8.8 | d | 1.1 | 2H |

| H-4, H-5 | 8.0 | dd | 1.6, 8.5 | 2H |

| H-1, H-8 | 7.6 | d | 8.5 | 2H |

| NH | 12.0 | s | - | 1H |

| COOH | 12.6 | s | - | 2H |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for 9H-Carbazole-3,6-dicarboxylic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 167.9 |

| C-4a, C-4b | 143.1 |

| C-2, C-7 | 127.6 |

| C-3, C-6 | 122.8 |

| C-1, C-8 | 122.2 |

| C-8a, C-9a | 122.0 |

| C-4, C-5 | 111.1 |

Experimental Protocols

The NMR spectra for 9H-Carbazole-3,6-dicarboxylic acid were recorded under the following conditions:

-

Instrumentation : Bruker Avance 600 MHz spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Temperature : The experiments were conducted at room temperature.

-

Reference : The chemical shifts for ¹H and ¹³C spectra were referenced to the residual solvent signals of DMSO-d₆.

-

Data Acquisition : Standard pulse programs were utilized for obtaining one-dimensional ¹H and ¹³C NMR spectra.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of the requested compound, this compound, to provide a clear structural reference.

Caption: Molecular structure of this compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of 9H-Carbazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 9H-Carbazole-3-carboxylic acid. This document summarizes the expected chemical shifts and coupling constants, outlines a standard experimental protocol for spectral acquisition, and presents a visual representation of the spin-spin coupling network within the molecule. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole-based compounds in drug discovery and materials science.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative 1H NMR data for this compound. These predictions are based on the analysis of structurally related compounds, including 9H-Carbazole and 9H-Carbazole-3,6-dicarboxylic acid, and established principles of NMR spectroscopy. The spectrum is assumed to be recorded in dimethyl sulfoxide-d6 (DMSO-d6), a common solvent for this class of compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.80 | d | ~1.5 | 1H |

| H-2 | ~8.15 | dd | ~8.5, ~1.5 | 1H |

| H-5 | ~8.20 | d | ~8.0 | 1H |

| H-1 | ~7.80 | d | ~8.5 | 1H |

| H-7 | ~7.50 | t | ~7.5 | 1H |

| H-6 | ~7.40 | d | ~8.0 | 1H |

| H-8 | ~7.25 | t | ~7.5 | 1H |

| 9-NH | ~11.50 | s (br) | - | 1H |

| 3-COOH | ~12.80 | s (br) | - | 1H |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are estimates and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high isotopic purity (≥99.8 atom % D).

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently agitate the tube to ensure complete dissolution. A brief application of sonication may be used if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small, precisely known amount can be added.

2.2. NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard multinuclear probe is recommended for optimal resolution and sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is sufficient to cover the expected proton signals.

-

Number of Scans: A minimum of 16 scans is recommended, with the number increased as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used to allow for full spin-lattice relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of at least 2 seconds to ensure good digital resolution.

-

Receiver Gain: The receiver gain should be optimized to avoid signal clipping.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each resonance to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the logical relationships of the proton spin-spin coupling in the aromatic region of this compound.

Caption: Spin-spin coupling network in this compound.

This guide provides a foundational understanding of the 1H NMR spectrum of this compound. For definitive structural elucidation, it is recommended to complement this data with other spectroscopic techniques such as 13C NMR, COSY, HMBC, and mass spectrometry.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 9H-Carbazole-3-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9H-Carbazole-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with carbazole derivatives. A thorough understanding of the spectroscopic properties of these compounds is crucial for structural elucidation, synthesis verification, and the exploration of structure-activity relationships (SAR).

Core Structure and Numbering

The foundational structure for our analysis is the 9H-Carbazole ring system. The presence of a carboxylic acid group at the C-3 position significantly influences the electron distribution and, consequently, the ¹³C NMR chemical shifts of the surrounding carbon atoms. The standard IUPAC numbering for the carbazole ring is essential for the correct assignment of NMR signals.

Predicted ¹³C NMR Chemical Shifts

For comparative purposes, the experimental ¹³C NMR data for 9H-Carbazole is presented below.

Table 1: Experimental ¹³C NMR Chemical Shifts of 9H-Carbazole

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1, C-8 | 110.8 |

| C-2, C-7 | 125.8 |

| C-3, C-6 | 118.9 |

| C-4, C-5 | 120.3 |

| C-4a, C-4b | 123.5 |

| C-8a, C-9a | 139.8 |

| Solvent: CDCl₃. Data sourced from spectral databases. |

The expected chemical shifts for this compound are extrapolated from the parent compound and analysis of substituent effects. The most significant shifts will be observed for the carbons in the vicinity of the carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | ~112 | Minor inductive effects from the distant carboxylic acid group. |

| C-2 | ~128 | Significant deshielding due to proximity to the electron-withdrawing COOH group. |

| C-3 | ~130 | Direct attachment of the carboxylic acid group results in a downfield shift. |

| C-4 | ~122 | Moderate deshielding effect from the COOH group. |

| C-4a | ~124 | Minor perturbation from the substituent. |

| C-4b | ~123 | Minimal effect from the substituent on the distant ring. |

| C-5 | ~120 | Minimal effect. |

| C-6 | ~119 | Minimal effect. |

| C-7 | ~126 | Minimal effect. |

| C-8 | ~111 | Minimal effect. |

| C-8a | ~140 | Minor perturbation. |

| C-9a | ~141 | Minor perturbation. |

| -COOH | 168 - 175 | Typical range for a carboxylic acid carbon.[1][2] |

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of high-quality ¹³C NMR data is paramount for accurate structural analysis. The following is a generalized experimental protocol for the characterization of carbazole derivatives.

1. Sample Preparation:

-

Dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

NMR spectra should be recorded on a spectrometer operating at a ¹H frequency of 300 MHz or higher. This corresponds to a ¹³C frequency of 75 MHz or higher.

3. Data Acquisition:

-

The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons which often have longer relaxation times and lower intensity.

-

Key acquisition parameters to consider include the pulse angle, acquisition time, and relaxation delay.

4. Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

The chemical shifts are referenced to the solvent peak or an internal standard such as tetramethylsilane (TMS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a synthesized carbazole derivative.

Caption: Workflow for the synthesis and NMR-based structural elucidation of this compound.

Logical Relationship of Spectral Data

The interpretation of the ¹³C NMR spectrum is a logical process that involves correlating the observed chemical shifts with the molecular structure. The following diagram illustrates this relationship.

Caption: Logical process for the interpretation and assignment of ¹³C NMR spectral data.

References

Crystal Structure of 9H-Carbazole-3-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 9H-Carbazole-3-carboxylic acid and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed crystallographic data, experimental protocols, and insights into the biological significance of these compounds.

Introduction

9H-Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities include antitumor, antimicrobial, and neuroprotective effects. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. Understanding the crystal structure of its derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs. This guide summarizes key crystallographic data, details the experimental methodologies for their synthesis and crystallization, and explores the signaling pathways modulated by these compounds.

Crystallographic Data of this compound Derivatives

Table 1: Crystallographic Data for 9H-Carbazole Derivatives

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C₃₂H₃₂N₂ | 444.59 | Monoclinic | P2/n | 5.6184 | 11.0946 | 19.4673 | 90 | 95.982 | 90 | 1206.86 | 2 |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | C₁₅H₈Cl₂N₄ | 315.16 | Monoclinic | C2/c | 20.280 | 8.0726 | 16.005 | 90 | 98.947 | 90 | 2588.3 | 8 |

| 3-Bromo-9-ethyl-9H-carbazole | C₁₄H₁₂BrN | 274.16 | Orthorhombic | Pbca | 15.263 | 7.745 | 20.41 | 90 | 90 | 90 | 2413 | 8 |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | C₁₅H₁₃NO | 223.26 | Monoclinic | P2/n | 10.6523 | 8.2312 | 13.8005 | 90 | 104.387 | 90 | 1172.10 | 4 |

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | C₂₇H₂₁NO₄S | 455.51 | Monoclinic | P2/n | 13.7655 | 7.8207 | 20.9500 | 90 | 94.054 | 90 | 2249.7 | 4 |

| Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate | C₁₇H₁₇NO₂ | 267.32 | Orthorhombic | Pbca | 14.5228 | 12.4663 | 15.2354 | 90 | 90 | 90 | 2758.30 | 8 |

Table 2: Data Collection and Refinement Parameters

| Compound Name | Diffractometer | Radiation | Temperature (K) | R_int | Final R indices [I>2σ(I)] | Goodness-of-fit on F² |

| 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | Bruker SMART APEX CCD area-detector | Mo Kα | 292 | 0.026 | R1 = 0.061, wR2 = 0.159 | 1.12 |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | - | - | - | - | - | - |

| 3-Bromo-9-ethyl-9H-carbazole | Rigaku XtaLAB mini | Mo Kα | 293 | 0.056 | R1 = 0.078, wR2 = 0.236 | 1.05 |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Bruker APEXII CCD area-detector | Mo Kα | 298 | 0.029 | R1 = 0.044, wR2 = 0.116 | 1.05 |

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Bruker Kappa APEXII CCD | Mo Kα | 295 | 0.048 | R1 = 0.048, wR2 = 0.146 | 1.04 |

| Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate | Bruker SMART BREEZE CCD | Mo Kα | 296 | 0.041 | - | - |

Experimental Protocols

This section details the generalized methodologies for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives, based on established protocols in the literature.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves a multi-step process. A common route is the Cadogan reductive cyclization of a substituted 2-nitrobiphenyl precursor.

Workflow for Synthesis of this compound Methyl Ester:

Caption: Synthetic workflow for 9H-carbazole-3-carboxylate.

Step-by-step protocol for the synthesis of this compound:

-

Synthesis of Methyl 9H-carbazole-3-carboxylate: A common precursor, methyl 9H-carbazole-3-carboxylate, can be synthesized via methods like the Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization.

-

Hydrolysis: The methyl ester (1 equivalent) is dissolved in a mixture of ethanol and water.

-

Potassium hydroxide (excess, e.g., 10-15 equivalents) is added to the solution.

-

The reaction mixture is refluxed for several hours (e.g., 16 hours) and monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and cooled in an ice bath.

-

The pH is adjusted to ~2 by the dropwise addition of 1 M HCl, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. Over time, single crystals may form.

-

Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Workflow for Single Crystal X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The data is collected at a specific temperature (often 100 K or 298 K) by rotating the crystal and recording the diffraction pattern.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, typically with software like SHELXS.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process refines the atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle.

Antitumor Activity via the p53 Pathway

One of the well-studied mechanisms of antitumor activity for carbazole derivatives is the reactivation of the p53 tumor suppressor pathway. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells through this pathway.[1]

Signaling Pathway of ECCA-induced Apoptosis in Melanoma:

Caption: p53-mediated apoptosis induced by a carbazole derivative.[1]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell survival and proliferation. Carbazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.

Signaling Pathway of STAT3 Inhibition by Carbazole Derivatives:

Caption: Inhibition of the JAK/STAT3 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, along with experimental protocols for their synthesis and crystallographic analysis. The presented data and workflows are intended to aid researchers in the design and development of novel carbazole-based therapeutic agents. The exploration of their interactions with key signaling pathways, such as p53 and STAT3, highlights their potential as targeted anticancer drugs. Further research into the synthesis and crystallographic characterization of a broader range of this compound esters and amides will be crucial for advancing our understanding of their structure-activity relationships and for the development of next-generation pharmaceuticals.

References

A Theoretical Deep Dive: Unraveling the Electronic and Structural Landscape of 9H-Carbazole-3-carboxylic Acid through Density Functional Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical investigation into the molecular properties of 9H-Carbazole-3-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), we present a detailed analysis of its structural, electronic, and spectroscopic characteristics. This guide serves as a blueprint for the computational study of carbazole derivatives, offering detailed methodologies and illustrative data to guide future research and development.

Introduction

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds renowned for their unique photophysical and electronic properties. These characteristics have led to their extensive application in the development of novel pharmaceuticals and organic electronic materials.[1] A thorough understanding of the molecule's quantum chemical properties is paramount for the rational design of new drugs and materials with tailored functionalities. This work outlines a hypothetical yet representative DFT study to elucidate these properties, providing a foundational framework for researchers in the field.

Computational Methodology

The theoretical calculations detailed herein are based on established protocols for the DFT analysis of carbazole derivatives.[2][3][4]

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is achieved using a hybrid DFT functional, such as the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, in conjunction with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy.[4] The optimization process identifies the lowest energy conformation of the molecule.

Following optimization, a frequency calculation is performed at the same level of theory. This crucial step serves two purposes: to confirm that the optimized structure represents a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to compute the harmonic vibrational frequencies.

Electronic Properties and Spectroscopic Predictions

Once the optimized geometry is confirmed, a series of calculations are performed to determine the electronic and spectroscopic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.

-

Spectroscopic Simulations: Theoretical predictions of the infrared (IR), Raman, and UV-Vis spectra are generated. The calculated vibrational frequencies are often scaled by a standard factor to better correlate with experimental data.[2] Time-Dependent DFT (TD-DFT) is employed for the simulation of the UV-Vis spectrum.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

The entire computational workflow is illustrated in the diagram below.

Results and Discussion

This section presents illustrative quantitative data for this compound, derived from the methodologies described above. It is important to note that these values are representative and intended to exemplify the outcomes of a DFT study.

Molecular Geometry

The optimized geometrical parameters, including selected bond lengths and bond angles, are summarized in the table below. These parameters provide a detailed picture of the molecule's three-dimensional structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (Carbazole) | 1.37 |

| C=O (Carboxylic Acid) | 1.22 | |

| C-O (Carboxylic Acid) | 1.35 | |

| O-H (Carboxylic Acid) | 0.97 | |

| **Bond Angles (°) ** | C-N-C (Carbazole) | 108.5 |

| O=C-O (Carboxylic Acid) | 123.0 | |

| C-C-N (Carbazole) | 125.5 |

Vibrational Analysis

The calculated vibrational frequencies provide insights into the molecule's infrared and Raman spectra. Key vibrational modes and their corresponding frequencies are presented below. The C=O stretching frequency of the carboxylic acid group is a particularly important diagnostic peak.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| O-H Stretch (Carboxylic Acid) | 3100 |

| C-H Stretch (Aromatic) | 3050-3080 |

| C=O Stretch (Carboxylic Acid) | 1720 |

| C-N Stretch | 1320 |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of the molecule. The energies of these orbitals and the resulting energy gap are tabulated below. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 3.70 |

The distribution of the HOMO and LUMO orbitals is visualized in the diagram below.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the DFT study of this compound. By following the detailed methodologies presented, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this and related carbazole derivatives. The illustrative data provides a clear expectation of the results that can be obtained from such a study. This computational approach is an invaluable tool for the rational design of novel molecules with tailored properties for applications in drug development and materials science, ultimately accelerating the pace of innovation in these fields.

References

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 9H-Carbazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9H-Carbazole-3-carboxylic acid. Due to the limited direct experimental data for this specific molecule, this guide synthesizes information from closely related carbazole derivatives to provide a robust framework for understanding its electronic properties. The methodologies outlined herein are standard for the characterization of such organic molecules for applications in materials science and drug development.

Introduction to HOMO and LUMO

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO is the highest energy molecular orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the lowest energy molecular orbital that is empty and relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's stability, reactivity, and optical properties. A smaller gap generally indicates a molecule that is more easily excited.

Quantitative Data on HOMO/LUMO Energy Levels

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| 9H-Carbazole | ~ -5.4 to -5.9 | ~ -1.8 to -2.4 | ~ 3.5 to 4.1 | Experimental/Computational |

| 9-phenylcarbazole | ~ -5.6 | ~ -2.1 | ~ 3.5 | Experimental |

| 3,6-disubstituted carbazoles | Varies with substituent | Varies with substituent | Varies | Experimental/Computational |

| Estimated this compound | ~ -5.7 to -6.1 | ~ -2.3 to -2.7 | ~ 3.4 to 3.8 | Theoretical Estimation |

Note: The values for this compound are estimations based on the expected electronic effects of the carboxylic acid substituent.

Experimental Protocols for HOMO/LUMO Level Determination

The experimental determination of HOMO and LUMO energy levels is primarily achieved through a combination of cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent such as acetonitrile or dichloromethane. A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure conductivity.

-

Electrochemical Cell: A three-electrode system is employed, consisting of:

-

A working electrode (e.g., glassy carbon or platinum).

-

A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

-

A counter electrode (e.g., a platinum wire).

-

-

Measurement:

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly with time towards a positive potential to measure the oxidation potential, and then the sweep is reversed.

-

The onset oxidation potential (E_ox) is determined from the resulting voltammogram.

-

The HOMO energy level can be estimated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: E_HOMO = - (E_ox - E₁/₂ (Fc/Fc⁺) + 4.8) eV

-

Similarly, the LUMO energy can be estimated from the onset reduction potential (E_red).

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (E_g) of a molecule, which corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, dichloromethane). The concentration is adjusted to obtain an absorbance in the range of 0.1 to 1.

-

Measurement:

-

A UV-Vis spectrophotometer is used to record the absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

-

The absorption onset wavelength (λ_onset), which is the longest wavelength at which absorption occurs, is determined from the spectrum.

-

The optical band gap is calculated using the formula: E_g = 1240 / λ_onset eV

-

-

LUMO Estimation: If the HOMO level is known from cyclic voltammetry, the LUMO level can be estimated using the optical band gap: E_LUMO = E_HOMO + E_g

Computational Methodology for HOMO/LUMO Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[1]

Computational Workflow:

-

Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of this compound. This is typically performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p) for higher accuracy.[1] This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[1]

-

HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the DFT calculation output. These values are typically given in electron volts (eV).

References

Navigating the Solubility of 9H-Carbazole-3-carboxylic Acid: A Technical Guide

Introduction

9H-Carbazole-3-carboxylic acid is a key organic compound, integral to advancements in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as a versatile intermediate in pharmaceutical synthesis. Its molecular architecture, featuring a large, rigid carbazole ring system coupled with a polar carboxylic acid functional group, presents a unique solubility profile that is critical for its application in solution-based processes such as purification, reaction chemistry, and formulation. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents. In the absence of extensive publicly available quantitative data, this guide offers a predictive solubility summary based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

A comprehensive search of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. However, based on the "like dissolves like" principle and the known solubility of carbazole and aromatic carboxylic acids, a predictive solubility profile can be constructed.[1][2] The carbazole moiety contributes to solubility in non-polar and aromatic solvents, while the carboxylic acid group, capable of hydrogen bonding, enhances solubility in polar solvents.[2][3]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are intended as a guideline for solvent screening.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities can effectively solvate both the carbazole ring and the carboxylic acid group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and hydrogen bond accepting nature are expected to lead to good solvation. | |

| Tetrahydrofuran (THF) | Moderate | Moderate polarity and the ability to accept hydrogen bonds suggest it will be a reasonably good solvent. | |

| Acetone | Moderate to Low | While polar, its hydrogen bonding capability is weaker than DMSO or DMF, which may limit its ability to effectively solvate the carboxylic acid group. | |

| Polar Protic | Methanol | Moderate to Low | Can act as both a hydrogen bond donor and acceptor, but the large non-polar carbazole backbone may limit overall solubility. |

| Ethanol | Low | Similar to methanol, but its slightly lower polarity may further reduce its effectiveness in solvating the compound. | |

| Non-Polar | Toluene | Low | The aromatic nature of toluene can interact favorably with the carbazole ring system, but it is a poor solvent for the polar carboxylic acid group. |

| Hexane | Very Low | As a non-polar aliphatic solvent, it is unlikely to effectively solvate either the polar carboxylic acid or the aromatic carbazole structure. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.

Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.[4][5]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with sealed caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. An excess is ensured when undissolved solid remains visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.[4]

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrated, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any suspended solid particles.

-

-

Quantification:

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Record the exact volume of the supernatant added.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A vacuum oven is preferred to allow for lower evaporation temperatures.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.[6]

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method but requires the development of a calibration curve.[7][8]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[9]

-

-

Preparation and Separation of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).

-

-

Quantification:

-

Carefully dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Conclusion

While specific quantitative solubility data for this compound remains to be fully documented in the public domain, a predictive understanding based on its chemical structure provides a valuable starting point for researchers. The detailed experimental protocols provided in this guide offer a robust framework for the precise determination of its solubility in various organic solvents. Accurate solubility data is paramount for the effective design of synthetic routes, purification strategies, and the formulation of advanced materials and pharmaceuticals, enabling the full potential of this important carbazole derivative to be realized.

References

- 1. chem.ws [chem.ws]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. medical.mu.edu.iq [medical.mu.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Photophysical Properties of Substituted 9H-Carbazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of substituted 9H-Carbazole-3-carboxylic acid derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug development and materials science, offering insights into the synthesis, characterization, and potential applications of these fluorescent molecules.

Introduction to this compound

This compound is a heterocyclic aromatic compound that serves as a versatile scaffold in the development of functional materials and pharmaceutical agents. The carbazole moiety is known for its electron-donating nature and rigid planar structure, which often leads to interesting photophysical and electronic properties. The introduction of a carboxylic acid group at the 3-position provides a convenient handle for further chemical modifications and can influence the molecule's solubility and biological interactions.

The photophysical properties of carbazole derivatives can be finely tuned by introducing various substituents at different positions of the carbazole ring, particularly at the 9-position (the nitrogen atom) and other positions on the aromatic rings.[1] This tunability makes them attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy. This guide will delve into the core photophysical characteristics of these compounds, the experimental methods used to determine them, and the structure-property relationships that govern their behavior.

Data Presentation: Photophysical Properties

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| This compound | Dichloromethane | ~330, 345 | ~360, 375 | Not widely reported | Not widely reported | Not widely reported |

| 3,6-di-tert-butyl-9-(4'-methoxycarbonylphenyl)-carbazole | Not Specified | Not Specified | 400-600 | Not Specified | High | Not Specified |

| 2-nitro-3-phenyl-9H-carbazole | Dichloromethane | 260-410 | ~400 | Not Specified | Not Specified | Not Specified |

Note: The data for substituted derivatives are for structurally related compounds and not necessarily direct substitutions on the this compound core, highlighting the need for more systematic studies in this specific area.

Experimental Protocols

The characterization of the photophysical properties of substituted this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of the carbazole derivative in a spectroscopic grade solvent (e.g., ethanol, dichloromethane, or acetonitrile) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). From the stock solution, prepare a series of dilutions.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Measure the absorbance spectra of the diluted sample solutions. The absorbance at the maximum absorption wavelength (λ_max) should ideally be between 0.1 and 1.0 for optimal accuracy.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This technique is used to determine the emission properties of a fluorescent molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength (λ_ex), which is typically at or near the absorption maximum (λ_abs).

-

Scan the emission monochromator to record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

The difference between the absorption maximum and the emission maximum (in wavenumbers) is the Stokes shift.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.

-

Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent (if possible). The absorbance of all solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_F,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_F) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by a high-repetition-rate pulsed laser.

-

The detector registers the arrival time of the first photon emitted from the sample after each laser pulse.

-

The timing electronics measure the time difference between the laser pulse and the detected photon.

-

This process is repeated for millions of excitation pulses to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

The measured fluorescence decay curve is deconvoluted with the IRF and fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s) (τ_F).

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of substituted this compound derivatives.

Caption: Experimental workflow for photophysical characterization.

Jablonski Diagram for Photophysical Processes

This diagram illustrates the key electronic transitions and decay pathways for a fluorescent molecule like a substituted this compound.

Caption: Jablonski diagram of key photophysical processes.

References

The Influence of N-Substitution on the Electronic Properties of Carbazole-3-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold is a cornerstone in the development of novel therapeutic agents and functional organic materials due to its unique electronic structure and biological activity.[1][2] The strategic modification of the carbazole core, particularly at the nitrogen (N-9) position and the C-3 position with a carboxylic acid moiety, offers a powerful approach to fine-tune the molecule's electronic and, consequently, its pharmacological properties. This technical guide provides an in-depth analysis of the electronic characteristics of N-substituted carbazole-3-carboxylic acids, detailing the experimental methodologies for their characterization and presenting key quantitative data to inform future research and development.

Core Concepts: Electronic Modulation by N-Substitution

The electronic properties of the carbazole ring system are highly sensitive to the nature of the substituent at the nitrogen atom. Electron-donating or -withdrawing groups at this position can significantly alter the electron density distribution across the tricyclic framework, thereby influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This, in turn, affects the molecule's absorption and emission characteristics, as well as its redox behavior. The presence of a carboxylic acid group at the C-3 position further modulates these properties through its electron-withdrawing nature and its potential for intermolecular interactions such as hydrogen bonding.

Quantitative Electronic Data

The following tables summarize key electronic properties of representative N-substituted carbazole derivatives. While comprehensive data for a systematic series of N-substituted carbazole-3-carboxylic acids is an area of ongoing research, the data presented for closely related compounds provide valuable insights into the structure-property relationships.

Table 1: Photophysical Properties of Selected N-Substituted Carbazole Derivatives

| Compound | N-Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| Carbazole | H | 292, 322 | 359.5 | - | Ethanol | [4] |

| 9-Phenylcarbazole | Phenyl | ~340 | - | - | - | [3] |

| Carbazole-based D-π-A Fluorophore | 5-phenyl-2,2'-bipyridine derivative | - | - | up to 0.99 | - | [5] |

| Carbazole-Oxadiazole Derivative | Hexyl | 250-325 | Blue fluorescence | - | Various | [6] |

Table 2: Electrochemical Properties of Selected N-Substituted Carbazole Derivatives

| Compound | N-Substituent | Oxidation Potential (E_ox vs. Ag/AgCl) | Reduction Potential (E_red vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| Carbazole | H | ~1.1 V | - | Acetonitrile/TEAP | [7] |

| 9-Phenylcarbazole | Phenyl | +1.26 V | - | - | [3] |

| N-methyl dibenzo[b]pyrole derivative | Methyl | Reversible oxidative peak | Unidirectional reductive peak | Acetonitrile/TEACl | [8] |

| 1,4-Bis((9H-carbazol-9-yl)methyl)benzene | Benzyl | 0.75 V | - | LiClO4 solution | [9] |

Experimental Protocols

The characterization of the electronic properties of N-substituted carbazole-3-carboxylic acids involves a series of well-defined experimental procedures.

Synthesis of N-Substituted Carbazole-3-Carboxylic Acids

A common synthetic route involves the N-alkylation or N-arylation of a carbazole-3-carboxylic acid ester, followed by hydrolysis to yield the final product.

-

N-Alkylation/Arylation: To a solution of ethyl carbazole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The corresponding alkyl halide (e.g., ethyl bromide) or aryl halide is then added, and the mixture is stirred, often with heating, to facilitate the reaction.[10]

-

Purification: The crude product is typically purified by column chromatography on silica gel.[10]

-

Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid, for example, by refluxing with potassium hydroxide in ethanol, followed by acidification.

Spectroscopic Analysis

UV-Visible Absorption Spectroscopy:

-

Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a spectroscopic grade solvent (e.g., ethanol, dichloromethane).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

Fluorescence Spectroscopy:

-

Sample Preparation: A dilute solution, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects, is prepared.

-

Instrumentation: A spectrofluorometer is used.

-

Data Acquisition: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11]

Electrochemical Analysis

Cyclic Voltammetry (CV):

-

Instrumentation: A potentiostat with a three-electrode cell setup is used. The working electrode is typically a glassy carbon or platinum electrode, the reference electrode is often Ag/AgCl or a saturated calomel electrode (SCE), and the counter electrode is a platinum wire.[6][8]

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[6]

-

Data Acquisition: The potential is swept linearly from an initial to a final potential and then back again, and the resulting current is measured. The scan rate can be varied to study the reversibility of the redox processes. The oxidation and reduction potentials provide information about the HOMO and LUMO energy levels of the molecule.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of N-substituted carbazole-3-carboxylic acids.

This comprehensive approach, combining targeted synthesis with detailed spectroscopic and electrochemical analysis, is crucial for elucidating the structure-property relationships that govern the electronic behavior of N-substituted carbazole-3-carboxylic acids. The insights gained from such studies are invaluable for the rational design of new molecules with tailored electronic properties for applications in drug development and materials science.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. iieta.org [iieta.org]

- 7. mdpi.com [mdpi.com]

- 8. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 9H-Carbazole-3-carboxylic Acid (CAS 51035-17-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 9H-Carbazole-3-carboxylic acid (CAS 51035-17-7). This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties and Data

This compound is a heterocyclic aromatic organic compound. It serves as a key intermediate in the synthesis of a variety of pharmaceuticals, dyes, and materials for organic electronics.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Carbazole-3-carboxylic acid, AKOS BC-1282 | [1] |

| CAS Number | 51035-17-7 | [1] |

| Molecular Formula | C13H9NO2 | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| Melting Point | 276-278 °C | [1] |

| Boiling Point | 497.2 °C at 760 mmHg | [1] |

| Density | 1.422 g/cm³ | [1] |

| Flash Point | 254.5 °C | [1] |

| Vapor Pressure | 1.05E-10 mmHg at 25°C | [1] |

| Refractive Index | 1.796 | [1] |

| pKa | 4.40 ± 0.30 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the cyclization of a substituted biphenyl precursor.

Example Synthesis Protocol: Suzuki Coupling and Cadogan Reductive Cyclization

A reported method for synthesizing this compound involves a Suzuki coupling followed by a Cadogan reductive cyclization. This method is noted for its efficiency in creating the carbazole skeleton.

Experimental Protocol:

-

Suzuki Coupling: An appropriate aryl bromide is coupled with an aryl boronic ester in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to form a 2-nitrobiphenyl intermediate.

-

Cadogan Reductive Cyclization: The resulting 2-nitrobiphenyl is then treated with a reducing agent, such as triphenylphosphine, in a high-boiling solvent like o-dichlorobenzene. This facilitates the reductive cyclization to form the carbazole ring system, yielding the methyl ester of this compound.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base, such as potassium hydroxide, in a mixture of ethanol and water.

Potential Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is ongoing, studies on its derivatives have revealed significant potential in oncology and infectious diseases. These findings suggest that the carbazole-3-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics.

Antitumor Activity via p53 Pathway Reactivation

A study on a closely related derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , has demonstrated potent antitumor activity in human melanoma cells.[2][3][4] The proposed mechanism of action involves the reactivation of the p53 signaling pathway.[2][3][4]

The study found that ECCA treatment leads to the phosphorylation of p38-MAPK and JNK, which in turn phosphorylate p53 at Ser15.[2][4] This activation of p53 induces apoptosis and senescence in melanoma cells.[2][4]

Experimental Protocol: Cell Viability Assay (CCK8)

A common method to assess the cytotoxic effects of compounds like ECCA is the Cell Counting Kit-8 (CCK8) assay.[2]

-

Cell Seeding: Plate melanoma cells (e.g., 2 x 10³ cells/well) in 96-well plates.[2]

-

Compound Treatment: Culture the cells with varying concentrations of the test compound.[2]

-

Incubation: At specified time points, add 10 µL of CCK8 solution to each well and incubate for 1.5 hours at 37°C.[2]

-

Measurement: Measure the optical density at a wavelength of 450 nm to determine cell viability.[2]

Potential Antibacterial Activity via Dihydrofolate Reductase (DHFR) Inhibition

Recent research on new acid-functionalized carbazole derivatives has indicated their potential as antibacterial agents.[5] Molecular docking studies suggest that these compounds may act by inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[5][6] Inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6][7]

Experimental Protocol: DHFR Inhibition Assay

The inhibitory activity of compounds against DHFR can be evaluated using an in vitro enzyme assay.

-

Reaction Mixture: Prepare a reaction mixture containing the DHFR enzyme, its substrate (dihydrofolate), and the cofactor (NADPH) in a suitable buffer.

-

Compound Addition: Add varying concentrations of the test compound to the reaction mixture.

-

Initiate Reaction: Start the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the enzyme activity.

Suppliers

This compound (CAS 51035-17-7) is available from a number of chemical suppliers for research and development purposes. A selection of suppliers is provided below:

| Supplier | Location |

| Career Henan Chemical Co. | China |

| ChemicalBook | - |

| LookChem | - |

| Santa Cruz Biotechnology | USA |

| Sigma-Aldrich | USA |

This is not an exhaustive list and availability may vary.

References

- 1. Cas 51035-17-7,this compound | lookchem [lookchem.com]

- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of 9H-Carbazole-3-carboxylic Acid via Cadogan Cyclization

Introduction

Carbazole and its derivatives are significant structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological and photophysical properties. The synthesis of specifically substituted carbazoles, such as 9H-Carbazole-3-carboxylic acid, is therefore of great interest to researchers in drug development and organic electronics. One of the most effective methods for constructing the carbazole skeleton is the Cadogan cyclization.[1][2] This reaction involves the reductive cyclization of 2-nitrobiphenyl derivatives using trivalent phosphorus reagents, such as triphenylphosphine or triethyl phosphite.[3] This method offers several advantages, including broad functional group tolerance and potential for regiocontrol.[4]

These application notes provide a detailed protocol for the synthesis of this compound, starting from 3-bromobenzoic acid methyl ester, utilizing a Suzuki-Miyaura coupling to form the necessary 2-nitrobiphenyl precursor, followed by a key Cadogan cyclization step.

Principle and Mechanism

The Cadogan cyclization is a deoxygenative ring-closing reaction. The widely accepted mechanism involves the initial deoxygenation of the nitro group in the 2-nitrobiphenyl substrate by a phosphine or phosphite reagent. This process is believed to proceed through a nitroso intermediate to form a highly reactive nitrene species. The nitrene then undergoes an intramolecular electrophilic insertion into a nearby C-H bond of the adjacent aromatic ring to form the fused carbazole system.[3][5]

Figure 1: Generalized mechanism of the Cadogan cyclization.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a four-step sequence starting from commercially available materials. The workflow involves the creation of a boronic ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble the key 2-nitrobiphenyl intermediate. This intermediate is then subjected to the Cadogan cyclization, and a final hydrolysis step yields the target carboxylic acid.

Figure 2: Four-step synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (Precursor)

This precursor is synthesized via a two-step, one-pot procedure involving borylation followed by Suzuki-Miyaura cross-coupling.

-

Borylation: To a solution of 3-bromobenzoic acid methyl ester in 1,4-dioxane, add bis(pinacolato)diboron and potassium acetate under a nitrogen atmosphere.

-

Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄.

-

Heating: Heat the reaction mixture to reflux.

-

Suzuki-Miyaura Coupling: After formation of the boronic ester, add 2-bromonitrobenzene, an aqueous solution of potassium carbonate, and additional Pd(PPh₃)₄ to the reaction mixture.

-

Reaction: Continue to reflux until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Cool the reaction, filter, and extract the organic phase. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.

Step 3: Cadogan Cyclization to this compound methyl ester

This key step employs triphenylphosphine for the reductive cyclization.[6]

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2'-Nitro-biphenyl-3-carboxylic acid methyl ester and triphenylphosphine (approx. 2.5 equivalents).[6]

-

Solvent Addition: Add a high-boiling point solvent such as 1,2-dichlorobenzene (o-DCB) under a nitrogen atmosphere.[6]

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when the nitrobiphenyl starting material is fully consumed (monitor by TLC).[6]

-

Solvent Removal: Cool the reaction mixture and remove the solvent under high vacuum.

-

Purification: The crude residue contains the desired product and triphenylphosphine oxide. Purify via silica gel column chromatography to isolate this compound methyl ester.[6] Note: The cyclization of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester can result in a mixture of 9H-Carbazole-1-carboxylic acid methyl ester and this compound methyl ester, which must be separated chromatographically.

Step 4: Hydrolysis to this compound

The final step is the saponification of the methyl ester.

-

Reaction Setup: Dissolve this compound methyl ester in a mixture of ethanol and water.

-

Base Addition: Add potassium hydroxide (KOH) to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Workup: Cool the mixture, filter through celite, and concentrate in vacuo.

-

Purification: Purify the residue using silica gel column chromatography to obtain the final product, this compound, as a white solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 1 & 2 | Borylation & Suzuki Coupling | Bis(pinacolato)diboron, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane, Toluene | Reflux | 85% | |

| 3 | Cadogan Cyclization | Triphenylphosphine (PPh₃) | o-Dichlorobenzene | Reflux | 48%* | |

| 4 | Hydrolysis | Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | 93% |

*Yield for the 3-carboxylic acid isomer after separation from a 1:1 mixture of 1- and 3-isomers.

Table 2: Characterization Data for this compound

| Analysis | Data | Reference |

|---|---|---|

| Appearance | White solid | |

| ¹H NMR (400 MHz, DMSO-d6) | δ 12.58 (br s, 1H), 11.66 (s, 1H), 8.78 (s, 1H), 8.25 (d, J = 8.0 Hz, 1H), 8.03 (d, J = 4.0 Hz, 1H), 7.56 (d, J = 8.4 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.25 (t, J = 7.4 Hz, 1H) | |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 168.56, 142.88, 140.80, 127.41, 126.71, 122.95, 122.63, 121.43, 121.04, 119.90, 111.79, 111.04 | |

| IR (KBr) | νₘₐₓ 3362.00, 1666.52, 1272.47, 722.80 cm⁻¹ |

| MS (m/z) | 210.1 (M - H)⁻ | |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for the Synthesis of 3-Aryl-9H-Carbazoles via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction has found widespread application in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 9H-carbazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful photophysical properties. The synthesis of 3-aryl-9H-carbazoles via Suzuki coupling provides a straightforward and efficient method for the diversification of the carbazole core, enabling structure-activity relationship (SAR) studies and the development of novel compounds with tailored properties.

These application notes provide a detailed protocol for the Suzuki coupling reaction between a 3-halo-9H-carbazole (specifically, 3-bromo-9H-carbazole) and various arylboronic acids. The information presented is intended to serve as a guide for researchers in the successful synthesis of 3-aryl-9H-carbazole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-9H-carbazole, forming a Pd(II) intermediate.[1][2][3]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.[1][2]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 3-aryl-9H-carbazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]

Experimental Protocols

General Procedure for the Suzuki Coupling of 3-Bromo-9H-carbazole with an Arylboronic Acid

This protocol is a representative example for the synthesis of 3-aryl-9H-carbazoles. Reagents and conditions may be optimized for specific substrates.

Materials:

-

3-Bromo-9H-carbazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-